1-(4-bromophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea
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Overview
Description
1-(4-Bromophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea is a synthetic organic compound that belongs to the class of thioureas. This compound is characterized by the presence of a bromophenyl group, an indole moiety, and a thiourea linkage. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea typically involves the following steps:
Formation of the Indole Derivative: The indole derivative, 5-methoxy-2-methyl-1H-indole, can be synthesized through Fischer indole synthesis or other suitable methods.
Alkylation: The indole derivative is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Thiourea Formation: The alkylated indole is reacted with 4-bromophenyl isothiocyanate under suitable conditions to form the desired thiourea compound.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimization for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
1-(4-Bromophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea involves its interaction with specific molecular targets. The bromophenyl and indole moieties may facilitate binding to proteins or enzymes, while the thiourea group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea
- 1-(4-Fluorophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea
- 1-(4-Methylphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea
Comparison:
- Uniqueness: The presence of the bromine atom in 1-(4-bromophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea can influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. Bromine’s larger size and different electronic properties can lead to distinct interactions with biological targets and different chemical reactivity.
Properties
IUPAC Name |
1-(4-bromophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3OS/c1-12-16(17-11-15(24-2)7-8-18(17)22-12)9-10-21-19(25)23-14-5-3-13(20)4-6-14/h3-8,11,22H,9-10H2,1-2H3,(H2,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRMVSFCNVDTQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCNC(=S)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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